![molecular formula C11H9ClF3NO B3038446 4-[3-氯-5-(三氟甲基)吡啶-2-基]-2-甲基丁-3-炔-2-醇 CAS No. 865657-83-6](/img/structure/B3038446.png)
4-[3-氯-5-(三氟甲基)吡啶-2-基]-2-甲基丁-3-炔-2-醇
描述
The compound “4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol” is an organic molecule that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a chloro group and a trifluoromethyl group at the 3rd and 5th positions, respectively . The 4th position of the pyridine ring is connected to a 2-methylbut-3-yn-2-ol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a common aromatic system, would contribute to the compound’s stability . The electronegative chlorine and fluorine atoms would likely create polar bonds with the carbon atoms they are attached to, potentially giving the molecule distinct chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyridine ring might undergo electrophilic substitution reactions, while the alcohol group (-OH) in the 2-methylbut-3-yn-2-ol moiety could be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar C-Cl and C-F bonds and the polar -OH group could impact the compound’s solubility in different solvents .科学研究应用
合成方法和衍生物
N-取代吡啶亚胺的合成: Marangoni 等人 (2017) 描述了一种合成一系列新型 N-取代吡啶亚胺的方法,展示了 4-(三氟甲基)吡啶在形成复杂有机结构中的效用 (Marangoni 等人,2017)。
卤代吡啶衍生物中的同晶性: Swamy 等人 (2013) 对涉及卤代吡啶衍生物的同晶结构的研究突出了三氟甲基吡啶在晶体学和分子结构分析中的重要性 (Swamy 等人,2013)。
除草剂中间体的合成: 左航东 (2010) 对 2-氯-3-(2',2',2'-三氟乙氧基)-吡啶的合成进行了研究,该化合物是一种高效除草剂的关键中间体,展示了三氟甲基吡啶在农用化学合成中的作用 (左航东,2010)。
在 OLED 和磷光中的应用
机械发光 OLED: Huang 等人 (2013) 探讨了使用含有三氟甲基吡啶衍生物的 Pt(II) 配合物制备机械发光且高效的白光 OLED,表明这些化合物在先进照明和显示技术中的潜力 (Huang 等人,2013)。
高效电致发光: Su 等人 (2021) 研究了含有吡唑-吡啶配体的橙红色铱(III)配合物,包括三氟甲基吡啶,证明了它们在具有极高外部量子效率的 OLED 中的有效性 (Su 等人,2021)。
催化和配合物形成
- 配合物的合成和催化: Montoya 等人 (2007) 合成了含有 N-烷基-3-吡啶-5-三氟甲基吡唑配体的 Pd(II) 配合物,强调了三氟甲基吡啶在金属配合物形成及其催化应用中的重要性 (Montoya 等人,2007)。
作用机制
Target of Action
A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been reported to inhibit bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which involves the transfer of formally nucleophilic organic groups from boron to palladium, is a common process in the synthesis of organoboron reagents . This could potentially be a pathway involved in the action of this compound.
Pharmacokinetics
The in vitro absorption, distribution, metabolism, and excretion, as well as the in vivo pharmacokinetic profiles of ml267, a structurally similar compound, have been highlighted . These properties could potentially be similar for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol.
Result of Action
Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . It also demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .
安全和危害
未来方向
生化分析
Biochemical Properties
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of bacterial phosphopantetheinyl transferase. This enzyme is essential for bacterial cell viability and virulence. The compound interacts with the enzyme by binding to its active site, thereby inhibiting its activity. This inhibition leads to a reduction in the production of secondary metabolites that are vital for bacterial growth and survival . Additionally, 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Cellular Effects
The effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol on various cell types and cellular processes are profound. In bacterial cells, the compound attenuates the production of Sfp-PPTase-dependent metabolites, which are crucial for bacterial growth and virulence . This attenuation leads to a decrease in bacterial proliferation and an increase in susceptibility to antibacterial agents. In human cells, the compound does not induce a rapid cytotoxic response, indicating its selective action on bacterial cells .
Molecular Mechanism
The molecular mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol involves its binding interactions with bacterial phosphopantetheinyl transferase. The compound binds to the active site of the enzyme, thereby inhibiting its catalytic activity . This inhibition prevents the post-translational modification of carrier proteins that are essential for the biosynthesis of secondary metabolites in bacteria. Consequently, the compound disrupts bacterial metabolism and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on bacterial phosphopantetheinyl transferase, leading to sustained reductions in bacterial growth and metabolism .
Dosage Effects in Animal Models
The effects of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol vary with different dosages in animal models. At sublethal doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host organism . At higher doses, the compound may exhibit toxic effects, including disruptions in normal cellular functions and potential adverse reactions . These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol is involved in metabolic pathways that are critical for bacterial survival. The compound interacts with enzymes such as phosphopantetheinyl transferase, which catalyzes essential post-translational modifications in bacteria . By inhibiting this enzyme, the compound disrupts the biosynthesis of secondary metabolites, leading to alterations in metabolic flux and reductions in metabolite levels .
Transport and Distribution
The transport and distribution of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by bacterial cells, where it accumulates and exerts its inhibitory effects on phosphopantetheinyl transferase . In human cells, the compound exhibits limited uptake, which contributes to its selective action on bacterial cells .
Subcellular Localization
The subcellular localization of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol is primarily within the cytoplasm of bacterial cells. The compound targets the active site of phosphopantetheinyl transferase, which is localized in the cytoplasm . This localization is critical for the compound’s inhibitory effects on bacterial metabolism and growth. Additionally, the compound may undergo post-translational modifications that enhance its targeting to specific cellular compartments .
属性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c1-10(2,17)4-3-9-8(12)5-7(6-16-9)11(13,14)15/h5-6,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOBAYVAIGEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=C(C=C(C=N1)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165011 | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
865657-83-6 | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-3-butyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865657-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(6-Chloro-3-pyridinyl)methoxy]phenyl}acetic acid](/img/structure/B3038364.png)
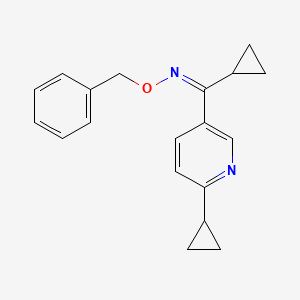
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one](/img/structure/B3038366.png)
![4-[1,1'-biphenyl]-4-yl-2-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B3038367.png)
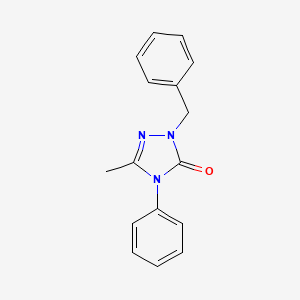
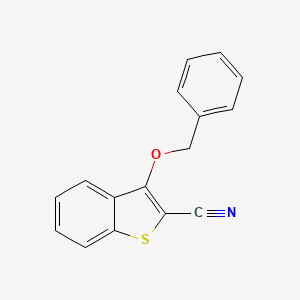
![2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B3038373.png)
![2-[2-[2-[[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B3038375.png)
![4-[(6-Chloropyridin-3-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B3038378.png)
![3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B3038380.png)
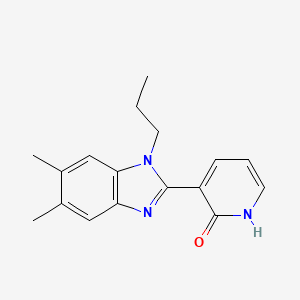
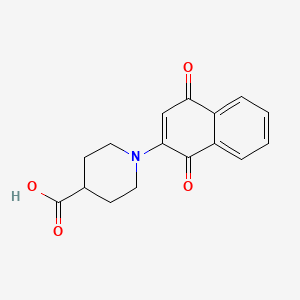
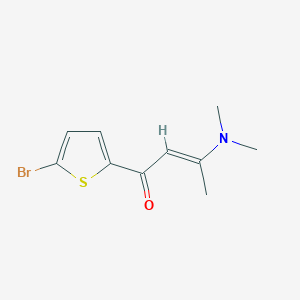
![Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B3038385.png)